2,5-Dioxopyrrolidin-1-yl 6-hydrazinylnicotinate hydrochloride
CAS No.: 133081-27-3
Cat. No.: VC21227947
Molecular Formula: C10H11ClN4O4
Molecular Weight: 286.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 133081-27-3 |
---|---|
Molecular Formula | C10H11ClN4O4 |
Molecular Weight | 286.67 g/mol |
IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 6-hydrazinylpyridine-3-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C10H10N4O4.ClH/c11-13-7-2-1-6(5-12-7)10(17)18-14-8(15)3-4-9(14)16;/h1-2,5H,3-4,11H2,(H,12,13);1H |
Standard InChI Key | KVYDWWCHNVBFJG-UHFFFAOYSA-N |
SMILES | C1CC(=O)N(C1=O)OC(=O)C2=CN=C(C=C2)NN.Cl |
Canonical SMILES | C1CC(=O)N(C1=O)OC(=O)C2=CN=C(C=C2)NN.Cl |
Introduction
Chemical Properties and Structure
2,5-Dioxopyrrolidin-1-yl 6-hydrazinylnicotinate hydrochloride is identified by the CAS number 133081-27-3 and possesses significant chemical properties that make it valuable for various applications.
Physical and Chemical Characteristics
The compound features a molecular formula of C10H11ClN4O4 with a molecular weight of 286.67 g/mol. As a hydrazine derivative, it contains reactive functional groups that facilitate its use in coupling reactions and bioconjugation applications. The standard InChI for this compound is InChI=1S/C10H10N4O4.ClH/c11-13-7-2-1-6(5-12-7)10(17)18-14-8(15)3-4-9(14)16;/h1-2,5H,3-4,11H2,(H,12,13);1H.
Structural Features
The structural formula of 2,5-Dioxopyrrolidin-1-yl 6-hydrazinylnicotinate hydrochloride can be represented by the SMILES notation: C1CC(=O)N(C1=O)OC(=O)C2=CN=C(C=C2)NN.Cl. It contains a pyridine ring with a hydrazine group at the 6-position, a carboxylate linkage to a succinimide (2,5-dioxopyrrolidine) group, and exists as a hydrochloride salt. The compound's structure provides it with unique reactivity profiles suitable for specific chemical modifications.
Applications and Uses
Due to its specific chemical structure and reactivity, 2,5-Dioxopyrrolidin-1-yl 6-hydrazinylnicotinate hydrochloride has found applications in several fields.
Pharmaceutical Applications
In pharmaceutical research, this compound serves as a critical intermediate in drug synthesis. The activated succinimide ester (NHS ester) functionality makes it particularly valuable as a crosslinking agent that can facilitate the formation of amide bonds with primary amines under mild conditions. This property has made it useful in the preparation of bioconjugates, including antibody-drug conjugates and other therapeutic protein modifications.
Material Science Applications
In materials science, 2,5-Dioxopyrrolidin-1-yl 6-hydrazinylnicotinate hydrochloride functions as a building block for creating more complex molecules and materials . The hydrazine moiety provides a reactive site for further modifications, allowing for the development of functionalized materials with specific properties.
Parameter | Conditions | Reference |
---|---|---|
Storage Temperature | 2-8°C | |
Protection Requirements | Protected from light and moisture | |
Transportation Temperature | 4-25°C (for up to 3 weeks) | |
Shelf Life | 1 year | |
Purity | >90% |
Proper storage is essential to maintain the compound's stability and reactivity. The compound should be stored in tightly sealed containers under the conditions specified in Table 1.
The compound is typically supplied in powder form with purity levels exceeding 90%. It is important to note that pricing and availability may vary between suppliers and over time.
Related Compounds
Several related compounds share structural similarities with 2,5-Dioxopyrrolidin-1-yl 6-hydrazinylnicotinate hydrochloride, including:
Structural Analogues
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2,5-Dioxopyrrolidin-1-yl 6-(2-(propan-2-ylidene)hydrazinyl)nicotinate (S-SANH, CAS 362522-50-7): This compound contains an additional propan-2-ylidene group attached to the hydrazine moiety .
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(2,5-Dioxopyrrolidin-1-yl) 6-hydrazinylpyridine-3-carboxylate (CAS 125582): A non-hydrochloride form of the compound that shares the same core structure .
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Succinimidyl 6-hydrazinonicotinate: An alternative name for the non-hydrochloride form of the compound .
These related compounds often have similar applications in bioconjugation and pharmaceutical synthesis.
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